molecular formula C11H12O4 B145073 (e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate CAS No. 125808-20-0

(e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate

Cat. No.: B145073
CAS No.: 125808-20-0
M. Wt: 208.21 g/mol
InChI Key: CUEDLSLTSIRGCF-VQHVLOKHSA-N
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Description

(e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a methoxy group and a hydroxyphenyl group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate typically involves the esterification of 2-(2-hydroxyphenyl)-3-methoxyacrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The acrylate moiety can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

(e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the acrylate moiety can undergo Michael addition reactions with nucleophiles. These interactions can modulate various biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

(e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate can be compared with other similar compounds such as:

    Methyl 2-(2-hydroxyphenyl)-3-methoxypropanoate: Similar structure but with a propanoate moiety instead of an acrylate.

    Ethyl 2-(2-hydroxyphenyl)-3-methoxyacrylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-(2-hydroxyphenyl)-3-methoxybutanoate: Similar structure but with a butanoate moiety instead of an acrylate.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl (E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-7-9(11(13)15-2)8-5-3-4-6-10(8)12/h3-7,12H,1-2H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEDLSLTSIRGCF-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1O)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558991
Record name Methyl (2E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125808-20-0
Record name Methyl (2E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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